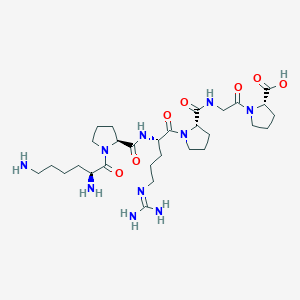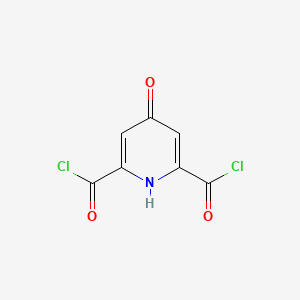
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The compound’s structure includes a pyridine ring with two carbonyl groups and two chlorine atoms, making it a versatile intermediate in organic synthesis .
准备方法
The synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be achieved through several routes. One common method involves the reaction of 2,6-pyridinedicarbonyl dichloride with appropriate reagents under controlled conditions. For instance, the use of molybdenum hexacarbonyl (Mo(CO)6) as a catalyst in the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported to yield high reactivity and product yields . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydropyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and dihydropyridines.
科学研究应用
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. For example, it has been shown to inhibit glutamate decarboxylase, impacting neurotransmitter synthesis . The molecular targets and pathways involved depend on the specific derivative and its application.
相似化合物的比较
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be compared with other similar compounds such as:
Chelidamic acid: A dicarboxylate with a pyridine skeleton, known for its coordination with metal ions and applications in biochemistry.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
属性
CAS 编号 |
184870-12-0 |
|---|---|
分子式 |
C7H3Cl2NO3 |
分子量 |
220.01 g/mol |
IUPAC 名称 |
4-oxo-1H-pyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h1-2H,(H,10,11) |
InChI 键 |
SDVCBQMQTVFCDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=CC1=O)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



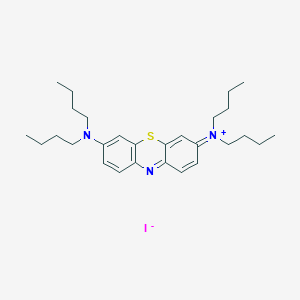
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
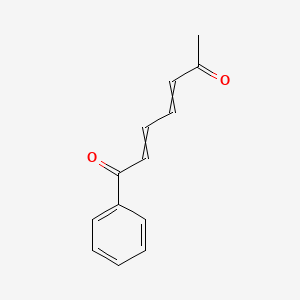
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
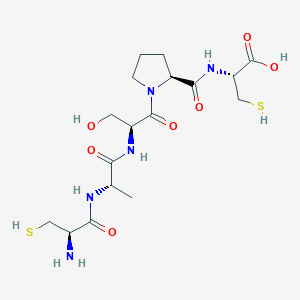
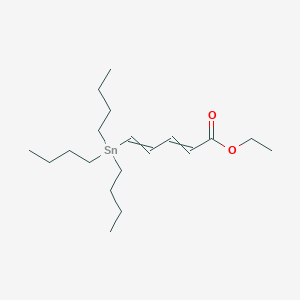
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
